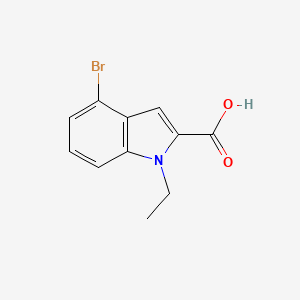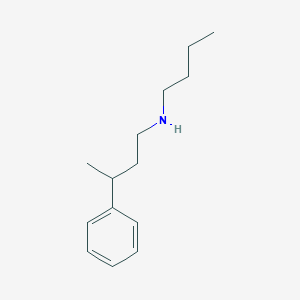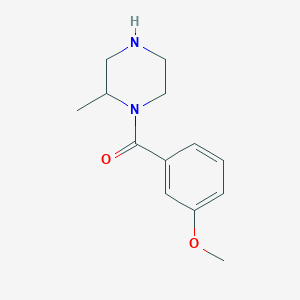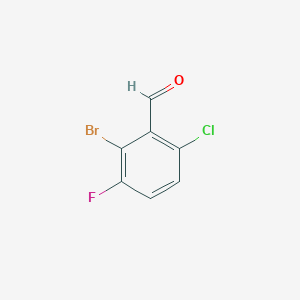![molecular formula C14H21N B6362832 (Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine CAS No. 1240590-77-5](/img/structure/B6362832.png)
(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine is an organic compound that belongs to the class of amines This compound features a butan-2-yl group attached to a 2-methyl-3-phenylprop-2-en-1-yl group through an amine linkage
Aplicaciones Científicas De Investigación
(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Safety and Hazards
The safety and hazards associated with “(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine” would depend on its specific properties and uses. As with all chemicals, appropriate safety measures should be taken when handling it. For example, sec-butylamine, a related compound, has a median lethal dose (LD50) of 152 mg/kg for oral intake in rats .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine typically involves the reaction of butan-2-amine with (2E)-2-methyl-3-phenylprop-2-en-1-al under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and a mild acid catalyst to facilitate the formation of the imine intermediate, which is subsequently reduced to the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in an acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. The reactions are usually performed in an inert solvent like tetrahydrofuran.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides. The reactions are typically conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: The major products include imines, nitriles, and carboxylic acids.
Reduction: The major products include alkanes and alcohols.
Substitution: The major products include various substituted amines and amides.
Mecanismo De Acción
The mechanism of action of (Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with active site residues, facilitating the binding of the compound to its target. This interaction can lead to the modulation of the target’s activity, resulting in various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
Similar Compounds
(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine: shares structural similarities with other amines, such as:
Uniqueness
- Structural Features : The presence of both a butan-2-yl group and a 2-methyl-3-phenylprop-2-en-1-yl group provides unique steric and electronic properties, making it distinct from other amines.
- Reactivity : The compound’s ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, highlights its versatility in synthetic applications.
- Applications : Its potential use in diverse fields, such as chemistry, biology, medicine, and industry, underscores its significance and uniqueness compared to other similar compounds.
Propiedades
IUPAC Name |
(E)-N-butan-2-yl-2-methyl-3-phenylprop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-4-13(3)15-11-12(2)10-14-8-6-5-7-9-14/h5-10,13,15H,4,11H2,1-3H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDDFAMIERGAIF-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC(=CC1=CC=CC=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)NC/C(=C/C1=CC=CC=C1)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B6362752.png)
![1-[(3,5-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362755.png)



![1-[2-(1,3-Dioxan-2-yl)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6362787.png)
![1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-3-amine](/img/structure/B6362788.png)


amine hydrochloride](/img/structure/B6362817.png)


![8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6362850.png)

